Fmoc-4-phenyl-phe-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H30N2O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39)/t29-,30-/m0/s1 |
InChI Key |
FHGMXAJOAFVNDV-KYJUHHDHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fmoc 4 Phenyl Phe Oh and Analogues
Chemo-Selective Synthetic Routes to Fmoc-4-phenyl-Phe-OH
The preparation of this compound requires the selective protection of the α-amino group of 4-phenyl-L-phenylalanine without reacting with the carboxylic acid moiety. Several solution-phase methods have been optimized to achieve this with high yield and purity.
Preparation from L-4,4'-biphenylalanine and Fmoc Chloride
The most direct method for preparing this compound is the reaction of the free amino acid, L-4,4'-biphenylalanine, with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is typically performed under Schotten-Baumann conditions, where an aqueous alkaline solution of the amino acid is treated with a solution of Fmoc-Cl in an organic solvent.
The procedure involves dissolving L-4,4'-biphenylalanine in an aqueous base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group, rendering it nucleophilic. Fmoc-Cl, dissolved in a water-miscible organic solvent like dioxane or acetone, is then added portion-wise to the aqueous amino acid solution at a controlled temperature, often between 0°C and room temperature, to minimize side reactions. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. After the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid, which can then be isolated by filtration and purified by recrystallization. This method is robust and widely used for the Fmoc protection of various amino acids.
Silylation-Assisted Fmoc Protection Strategies
To improve yields, enhance purity, and prevent side reactions such as the formation of Fmoc-dipeptides, silylation-assisted strategies have been developed. nih.govgoogle.com This method involves the temporary protection of the carboxylic acid group as a silyl (B83357) ester before the introduction of the Fmoc group.
In this approach, L-4,4'-biphenylalanine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or chlorotrimethylsilane, in an aprotic solvent. nih.govgoogle.com This step converts both the amino and carboxylic acid groups into their trimethylsilyl (B98337) (TMS) derivatives. The subsequent addition of an activated Fmoc reagent, like Fmoc-Cl or Fmoc-OSu, leads to the selective N-acylation. google.com The silyl ester is more stable than the silylated amine, allowing the Fmoc group to be directed to the nitrogen atom. The reaction is completed by an aqueous workup, which hydrolyzes the silyl ester to regenerate the free carboxylic acid. This methodology offers the significant advantage of being performed under anhydrous conditions, which prevents the hydrolysis of the Fmoc-Cl reagent and minimizes the formation of oligomeric impurities. google.com The result is a high yield of this compound with excellent chemical and optical purity. google.com
| Feature | Standard Aqueous Method | Silylation-Assisted Method |
|---|---|---|
| Reaction Conditions | Aqueous/organic biphasic system, basic pH | Anhydrous aprotic solvent |
| Key Reagents | Fmoc-Cl, NaHCO₃/Na₂CO₃ | Silylating agent (e.g., BSA), Fmoc-Cl/Fmoc-OSu |
| Primary Side Reactions | Hydrolysis of Fmoc-Cl, formation of Fmoc-dipeptides | Minimized due to anhydrous conditions and protected carboxyl group |
| Yield & Purity | Good to high | Generally higher yield and purity google.comgoogle.com |
Solution-Phase Synthetic Approaches for this compound
Solution-phase peptide synthesis (SolPPS) remains a critical technique, particularly for large-scale production. The synthesis of this compound itself, as described in the sections above, is a solution-phase process. However, challenges can arise during the subsequent elongation of peptide chains in solution using this building block. sci-hub.se Protected peptides, especially those containing bulky, hydrophobic residues like 4-phenyl-phenylalanine, often exhibit poor solubility in common organic solvents as the chain length increases. sci-hub.se
To address this, modern solution-phase strategies focus on enhancing solubility. One approach is the use of temporary, solubilizing C-terminal protecting groups. For instance, highly hydrophobic silyl esters, such as the tert-butylisobutylsilyl (BIBS) group, have been shown to dramatically increase the solubility of protected peptide fragments in organic solvents like cyclopentyl methyl ether (CPME) and toluene. sci-hub.se The use of such strategies can prevent aggregation and precipitation during synthesis, allowing coupling and deprotection reactions to proceed to completion. The development of highly efficient coupling reagents, such as the cyclic propylphosphonic anhydride (B1165640) (T3P®), has also advanced solution-phase synthesis by enabling rapid and epimerization-free peptide bond formation in minutes. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) Integration of this compound
This compound is primarily designed for use in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). chemimpex.com This methodology allows for the stepwise assembly of a peptide chain on a solid support, with the Fmoc group serving as the temporary Nα-protecting group. acs.orgscielo.org.mx
Optimization of Coupling Reactions involving this compound
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support can be challenging and may result in incomplete coupling reactions. The bulky biphenyl (B1667301) side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. To overcome this, coupling conditions must be carefully optimized.
Strategies to improve coupling efficiency include:
Use of Potent Coupling Reagents: While standard carbodiimide (B86325) reagents like DIC (N,N'-diisopropylcarbodiimide) can be used, more potent uronium/aminium-based reagents are often preferred for difficult couplings. Reagents such as HATU, HCTU, and COMU have proven effective in promoting the rapid and efficient formation of peptide bonds with sterically demanding residues. researchgate.net
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can help drive the reaction to completion.
Double Coupling: Repeating the coupling step with a fresh portion of activated this compound ensures that any unreacted N-terminal amines are acylated.
Minimizing Racemization: For sterically hindered residues, the risk of base-catalyzed epimerization during carboxyl group activation is a concern. The choice of coupling reagent and base is critical. Using a low-basicity base like N,N-diisopropylethylamine (DIEA) or collidine is standard, and certain coupling reagents like COMU have been shown to reduce racemization levels compared to others. researchgate.net
| Coupling Reagent | Full Name | Key Features |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for hindered couplings; requires a non-nucleophilic base (e.g., DIEA). |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Similar reactivity to HATU, often more cost-effective. Less allergenic than HBTU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity and low racemization tendency. researchgate.net Oxyma-based reagent. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Cost-effective and efficient; Oxyma is an explosive-free alternative to HOBt with superior performance in suppressing racemization. |
Strategies for Orthogonal Protection in Complex Peptide Assembly utilizing this compound
The power of Fmoc-SPPS lies in its orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. acs.org The standard Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (like tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)) for side-chain protection. scielo.org.mx this compound, having an unprotected and stable biphenyl side chain, fits seamlessly into this scheme.
For the synthesis of more complex architectures such as branched, cyclic, or side-chain modified peptides, additional levels of orthogonality are required. This is achieved by incorporating amino acids with side chains protected by groups that are stable to both piperidine (B6355638) (for Fmoc removal) and TFA (for final cleavage and tBu-based side chain deprotection). This compound can be used alongside these specialized building blocks.
Key orthogonal protecting group strategies include:
Dde and ivDde: These groups are used to protect the side-chain amino functions of Lys, Orn, Dab, or Dpr. They are stable to piperidine and TFA but are selectively removed using a dilute solution of hydrazine (B178648) (e.g., 2% in DMF), allowing for site-specific modification on the solid support. sigmaaldrich.com
Alloc: The allyloxycarbonyl group is used to protect amines or carboxylic acids. It is removed by palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger, a condition orthogonal to both base and acid deprotection. iris-biotech.de
Mtt: The 4-methyltrityl group, often used to protect the side chains of Lys or Orn, can be selectively cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), which leave tBu-based groups intact. sigmaaldrich.com
By combining this compound with amino acids bearing these orthogonal protecting groups, chemists can synthesize highly complex peptides, introducing modifications, branches, or cyclization points with precision.
| Protecting Group | Typically Protects | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Fmoc | α-Amino | Base (e.g., 20% Piperidine in DMF) | Acid (TFA), Hydrazine, Pd(0) |
| tBu, Boc, Trt, Pbf | Side Chains (e.g., Ser, Tyr, Lys, Arg) | Strong Acid (e.g., TFA) | Base (Piperidine), Hydrazine, Pd(0) |
| ivDde / Dde | Side-Chain Amino (Lys, Orn) | 2% Hydrazine in DMF | Base (Piperidine), Acid (TFA) sigmaaldrich.com |
| Alloc | Side-Chain Amino (Lys), Carboxyl | Pd(0) catalyst + scavenger iris-biotech.de | Base (Piperidine), Acid (TFA), Hydrazine |
| Mtt | Side-Chain Amino (Lys, Orn) | Dilute Acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Base (Piperidine), Strong Acid (TFA for tBu) |
Compound Index
| Compound Name | Abbreviation |
|---|---|
| N-α-Fmoc-4-phenyl-L-phenylalanine | This compound / Fmoc-Bip-OH |
| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |
| L-4,4'-biphenylalanine | 4-phenyl-L-phenylalanine / Bip |
| N,O-bis(trimethylsilyl)acetamide | BSA |
| Cyclic propylphosphonic anhydride | T3P® |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |
| N,N-Diisopropylethylamine | DIEA |
| Ethyl cyano(hydroxyimino)acetate | Oxyma |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |
| Allyloxycarbonyl | Alloc |
| 4-Methyltrityl | Mtt |
| Trifluoroacetic acid | TFA |
| Dimethylformamide | DMF |
| Dichloromethane | DCM |
Derivatization and Functionalization Strategies of this compound
The biphenyl side chain of this compound offers a versatile platform for a variety of chemical modifications. These alterations can modulate properties such as hydrophobicity, electronic character, and steric bulk, or introduce reactive handles for bioconjugation and the creation of molecular probes.
Halogenation of the Phenylalanine Side Chain (e.g., Fluoro, Chloro, Iodo Derivatives) for Modulating Chemical Properties
The introduction of halogen atoms onto the phenyl rings of the biphenyl side chain of this compound is a powerful strategy to modulate its chemical and physical properties. While direct halogenation studies on this compound are not extensively documented, the principles of halogenating Fmoc-phenylalanine derivatives are well-established and directly applicable. These modifications can significantly influence self-assembly, hydrogelation, and biological activity.
Fluoro derivatives , for instance, are known to enhance metabolic stability and can alter the electronic properties of the aromatic system. The synthesis of fluorinated Fmoc-phenylalanine analogues can be achieved through various methods, including starting from fluorinated benzaldehyde (B42025) precursors or using reagents like Selectfluor for direct fluorination. google.com For example, N-Fmoc-4-chloro-2-fluoro-D-phenylalanine has been synthesized, highlighting the feasibility of introducing multiple halogens to tune the molecule's characteristics. chembk.com The introduction of fluorine can lead to more rigid hydrogels, a property attributed to the high electronegativity of fluorine. rsc.org
Chloro derivatives are also synthetically accessible. Fmoc-4-chloro-L-phenylalanine is a commercially available compound, indicating established synthetic routes. acs.org The presence of chlorine, a larger and more polarizable halogen than fluorine, can introduce different intermolecular interactions, affecting the packing and bulk properties of materials derived from these amino acids. iris-biotech.de For instance, Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine has been synthesized, demonstrating the potential for more complex chloro-functionalization. nih.gov
Iodo derivatives offer unique properties due to the large size and polarizability of the iodine atom, which can introduce heavy-atom effects useful in X-ray crystallography or for radioisotope labeling. chemicalbook.com The synthesis of Fmoc-4-iodo-L-phenylalanine is well-documented and typically involves the iodination of L-phenylalanine followed by Fmoc protection. chemimpex.comchemimpex.comchemicalbook.com The presence of an iodine atom has been shown to increase hydrophobicity and steric hindrance, which can stabilize the interdigitation of phenylalanine side chains in peptide assemblies.
The table below summarizes key halogenated derivatives of Fmoc-phenylalanine, which serve as models for the potential halogenation of this compound.
| Derivative | Halogen | Key Features and Applications |
|---|---|---|
| Fmoc-4-fluoro-Phe-OH | Fluorine | Enhances metabolic stability and hydrogel rigidity. google.comrsc.org |
| Fmoc-4-chloro-L-phenylalanine | Chlorine | Modifies intermolecular interactions and bulk properties. acs.orgiris-biotech.de |
| Fmoc-4-iodo-L-phenylalanine | Iodine | Useful for X-ray crystallography and radioisotope labeling due to heavy-atom effects. chemicalbook.comchemimpex.com |
Introduction of Diverse Functionalities (e.g., Azido (B1232118), Benzoyl, Amino, Alkoxycarbonyl) on the Phenyl Ring for Research Probes
The functionalization of the biphenyl side chain of this compound with diverse chemical groups transforms it into a versatile tool for creating sophisticated research probes. These functionalities can serve as photo-crosslinkers, bioorthogonal handles, or precursors for further chemical modifications.
Azido derivatives , such as Fmoc-4-azido-L-phenylalanine, are particularly valuable in chemical biology. The azido group is a bioorthogonal handle that can undergo highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise labeling of peptides containing this residue with fluorescent dyes, biotin, or other reporter molecules without interfering with biological systems. chemimpex.com Fmoc-4-azido-L-phenylalanine is stable under standard solid-phase peptide synthesis (SPPS) conditions, making it readily incorporable into peptide sequences. chemimpex.com
Benzoyl derivatives , like Fmoc-p-benzoyl-L-phenylalanine, serve as photoactivatable cross-linking agents. Upon exposure to UV light, the benzophenone (B1666685) group can form a covalent bond with nearby molecules, making it an excellent tool for identifying protein-protein interactions and mapping binding sites.
Amino derivatives , such as Fmoc-4-amino-L-phenylalanine, provide a nucleophilic handle for further derivatization. The amino group can be acylated, alkylated, or used in other conjugation chemistries to attach a wide array of functionalities. This versatility makes it a useful building block for creating libraries of modified peptides for structure-activity relationship studies.
Alkoxycarbonyl derivatives introduce an ester functionality onto the phenyl ring. An example is Fmoc-p-carboxy-Phe(OtBu)-OH, where a tert-butoxycarbonyl group is present. This group can serve as a protected carboxylic acid, which can be deprotected to reveal a free carboxyl group for further modification, or the ester itself can modulate the solubility and electronic properties of the parent molecule.
The following table details some of these functionalized derivatives.
| Functional Group | Example Derivative | Primary Application |
|---|---|---|
| Azido | Fmoc-4-azido-L-phenylalanine | Bioorthogonal labeling via click chemistry. |
| Benzoyl | Fmoc-p-benzoyl-L-phenylalanine | Photo-crosslinking to study molecular interactions. |
| Amino | Fmoc-4-amino-L-phenylalanine | Provides a nucleophilic handle for further derivatization. |
| Alkoxycarbonyl | Fmoc-p-carboxy-Phe(OtBu)-OH | Protected carboxylic acid for subsequent modification. |
C-Terminal Chemical Modifications and Their Impact on Subsequent Reactions
Modification of the C-terminal carboxylic acid of this compound significantly influences its reactivity in subsequent chemical steps, particularly in peptide synthesis and self-assembly processes. Common modifications include conversion to a C-terminal amide or various esters.
The conversion of the C-terminal carboxylic acid to a C-terminal amide is a frequent modification in peptide chemistry. This change neutralizes the negative charge of the carboxylate at physiological pH, which can have a profound impact on the peptide's conformation, receptor binding, and membrane permeability. From a synthetic standpoint, the presence of a C-terminal amide instead of a carboxylic acid can alter the solubility of the protected amino acid and the resulting peptide. Research on fluorinated Fmoc-Phe derivatives has shown that C-terminal amide derivatives assemble more rapidly than the parent carboxylic acids. However, the resulting hydrogels can be less stable to shear stress due to lower water solubility.
C-terminal esterification , for example, to a methyl or ethyl ester, is another common modification. This strategy protects the carboxylic acid during certain reactions and increases the hydrophobicity of the molecule. In the context of self-assembly, studies on fluorinated Fmoc-Phe derivatives have demonstrated that C-terminal esters assemble into fibrils much more slowly and may fail to form hydrogels due to their increased hydrophobicity. The choice of ester can also be strategic for subsequent reactions. For instance, thioesters are specifically installed for use in native chemical ligation (NCL), a powerful method for synthesizing large peptides and proteins.
The impact of these modifications on subsequent reactions is summarized in the table below.
| C-Terminal Modification | Impact on Physical Properties | Effect on Subsequent Reactions and Self-Assembly |
|---|---|---|
| Amide | Neutralizes charge, can decrease water solubility. | Can lead to faster self-assembly but potentially less stable materials. Alters peptide conformation and biological activity. |
| Ester (e.g., Methyl, Ethyl) | Increases hydrophobicity, protects the carboxylic acid. | Slows down self-assembly and can inhibit hydrogelation. The ester can be hydrolyzed to regenerate the carboxylic acid for coupling reactions. |
| Thioester | Reactive handle for specific ligation chemistry. | Enables native chemical ligation for the synthesis of large peptides and proteins. |
Fmoc 4 Phenyl Phe Oh in Advanced Peptide and Biomolecular Chemistry Research
Utilization in the Synthesis of Non-Canonical Peptide Architectures
The incorporation of Fmoc-4-phenyl-Phe-OH into peptide chains allows for the creation of non-canonical structures with tailored properties. The bulky, hydrophobic biphenyl (B1667301) side chain can influence peptide folding, stability, and intermolecular interactions, making it a key component in the design of advanced peptide-based materials and therapeutics. mdpi.com
Design and Synthesis of Peptide Libraries Incorporating this compound
The generation of peptide libraries is a powerful strategy in drug discovery and materials science for screening vast numbers of compounds for desired activities. The use of unnatural amino acids like this compound and its analogs in combinatorial chemistry allows for the creation of diverse libraries with expanded chemical space. chemimpex.comsigmaaldrich.com Techniques like split-and-pool synthesis on a solid support enable the production of libraries containing millions of unique peptide sequences.
While specific library syntheses using this compound are not extensively detailed in the provided literature, the principles are well-established using analogous compounds. For instance, Fmoc-4-methyl-L-phenylalanine is utilized to create diverse peptide libraries for screening potential therapeutic candidates. chemimpex.com The process involves standard Fmoc-SPPS, where a resin is divided into multiple portions, each coupled with a different amino acid. The portions are then recombined, mixed, and re-divided for the next coupling cycle. By including this compound as one of the building blocks in this process, libraries of peptides containing the biphenylalanine residue at various positions can be systematically generated. The resulting libraries can be screened to identify peptides with enhanced binding affinity, stability, or specific biological activities. chemimpex.comresearchgate.net
Cyclization Strategies and Constrained Peptide Analogues featuring this compound
Cyclization is a common strategy to improve the metabolic stability, binding affinity, and bioavailability of peptides by restricting their conformational flexibility. nih.govnih.gov Incorporating residues like 4-phenyl-phenylalanine into these constrained structures can further enhance their properties.
One powerful method to create a 4-phenyl-phenylalanine residue within a cyclic peptide is through post-synthesis modification using palladium-catalyzed cross-coupling reactions. nih.gov In a notable study, the cyclic peptide antibiotic Polymyxin (B74138) B, which contains a phenylalanine residue, was first brominated at the para-position of the phenyl ring. The resulting (4-bromo)phenylalanine-containing peptide was then subjected to a Suzuki coupling reaction with phenyl boronic acid. This successfully cross-coupled the phenyl groups, yielding a polymyxin analogue containing a 4-phenyl-phenylalanine (biphenylalanine) residue. nih.gov This modification led to enhanced antibacterial activity against resistant strains, which was attributed to the increased lipophilicity of the peptide's core. nih.gov
Other strategies can be employed to generate constrained peptides containing biphenylalanine. For example, a [2+2+2]-cycloaddition reaction of a precursor dipeptide containing dipropargyl glycine (B1666218) can generate a constrained phenylalanyl peptide derivative. rsc.org The resulting structure features an additional bridge connecting the α-carbon to the aromatic ring, which restricts both the side chain and backbone conformation. rsc.org Such methods, compatible with standard peptide synthesis protecting groups, are valuable for creating conformationally restrained analogs for peptidomimetic and combinatorial chemistry applications. rsc.org The incorporation of biphenylalanine has also been explored in opioid peptide agonists, where the large biphenyl substituent is thought to engage in specific hydrophobic interactions with receptor subsites. nih.gov
Engineering of Peptides with Enhanced Structural Attributes via this compound Incorporation
The biphenyl side chain of 4-phenyl-phenylalanine significantly influences the physicochemical properties of peptides, leading to enhanced structural and functional attributes. chemimpex.com Its incorporation is a key strategy for designing peptides with improved stability, hydrophobicity, and bioactivity. chemimpex.commdpi.com
The primary attributes enhanced by incorporating 4-phenyl-phenylalanine include:
Increased Hydrophobicity and Stability: The large, nonpolar biphenyl group substantially increases the hydrophobicity of a peptide. mdpi.commdpi.com This can enhance interactions with lipid membranes and hydrophobic pockets of target proteins. mdpi.com This increased hydrophobicity has been shown to improve the stability of peptides, making them more resistant to proteolytic degradation. mdpi.comnih.gov For example, an ultrashort antimicrobial peptide (AMP) designed with arginine and biphenylalanine displayed a significantly better stability profile in plasma compared to other short peptides. mdpi.com
Enhanced Biological Activity: The increased hydrophobicity and stability often translate to improved biological function. In the field of antimicrobial peptides, replacing native amino acids with biphenylalanine has been shown to reinforce activity against resistant bacteria like MRSA and to enhance salt resistance. mdpi.commdpi.com The introduction of the biphenyl group into the polymyxin scaffold enhanced its activity against resistant bacterial strains. nih.gov
This compound as a Building Block for Protein Engineering Research
Protein engineering benefits greatly from the ability to incorporate non-canonical amino acids, as it allows for the introduction of novel chemical functionalities, probes, and structural elements beyond the canonical 20 amino acids. chemimpex.combiorxiv.org this compound, and its deprotected form, 4-phenyl-L-phenylalanine, serve as powerful tools in this endeavor, enabling the creation of proteins with enhanced or novel properties. chemimpex.com
Site-Specific Incorporation of this compound and its Derivatives into Proteins
The precise placement of non-canonical amino acids at specific sites within a protein is crucial for structure-function studies. This is typically achieved using the genetic code expansion technique, which relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG). synchem.comnih.govpsu.edu
A key study demonstrated the successful site-specific incorporation of four positional isomers of biphenyl-L-phenylalanine into the E. coli enzyme dihydrofolate reductase (ecDHFR). nih.govnih.gov This was achieved by using an engineered, orthogonal tRNA synthetase to charge a suppressor tRNA with the biphenyl-phenylalanine derivative, which then delivers the unnatural amino acid in response to an amber codon introduced at the desired protein site. nih.govnih.gov The researchers successfully incorporated the isomers at three different positions in ecDHFR (positions 16, 49, and 115), demonstrating the versatility of this system. nih.govnih.gov Even when inserted into a sterically crowded, folded region of the protein (position 115), two of the four isomers were well-tolerated with minimal disruption of the protein's structure and function, a fact attributed to the rotational flexibility of the biphenyl bonds. nih.govnih.gov
More recently, a modular, genetically encoded system has been developed in engineered bacteria that combines the biosynthesis of 4,4'-L-biphenylalanine from a simple precursor (biphenylaldehyde) with its subsequent site-specific incorporation into a target protein. biorxiv.org This platform streamlines the process, removing the need for external synthesis and supplementation of the expensive unnatural amino acid. biorxiv.org
Development of Chemically Modified Proteins with Novel Research Functionalities
Incorporating 4-phenyl-phenylalanine and its isomers into proteins creates chemically modified proteins with novel functionalities valuable for research. chemimpex.comnih.gov The biphenyl side chain can act as an intrinsic fluorescent probe or alter the protein's catalytic properties. nih.govacs.org
A primary application is in Förster Resonance Energy Transfer (FRET), a technique used to measure distances and detect conformational changes in proteins. nih.govacs.org In the study on ecDHFR, 4-biphenyl-L-phenylalanine was incorporated as a FRET donor alongside another fluorescent amino acid as the acceptor. acs.org The resulting modified proteins were catalytically active and enabled the sensitive monitoring of conformational changes upon inhibitor binding through changes in FRET efficiency. acs.org This demonstrates the utility of biphenylalanine as a minimally disruptive, built-in fluorescent probe for studying protein dynamics. nih.govacs.org
Furthermore, the incorporation of these unnatural amino acids can modulate the catalytic function of an enzyme. When the biphenyl-phenylalanine isomers were incorporated at different sites in ecDHFR, the resulting modified enzymes exhibited a range of catalytic activities. nih.govnih.gov
Table 1: Impact of Site-Specific Incorporation of Biphenyl-Phenylalanine (Bip) Isomers on the Catalytic Activity of Dihydrofolate Reductase (ecDHFR). The data illustrates how the location and specific isomer of the incorporated unnatural amino acid can modulate enzyme function. nih.govnih.gov
These findings underscore the value of 4-phenyl-phenylalanine as a tool in protein engineering, enabling the creation of modified proteins with fluorescent properties for biophysical studies and providing insights into enzyme structure-function relationships. nih.govacs.org
Supramolecular Assembly and Advanced Materials Science Applications of Fmoc 4 Phenyl Phe Oh
Fundamental Principles of Fmoc-4-phenyl-Phe-OH Self-Assembly
The spontaneous organization of this compound molecules into ordered supramolecular structures is governed by a delicate interplay of non-covalent interactions. The unique molecular architecture, with its extensive aromatic and hydrophobic regions, dictates the fundamental principles of its self-assembly process.
Role of Aromatic-Aromatic (π-π) Stacking and Hydrophobic Interactions in Driving Self-Assembly
The self-assembly of this compound is primarily driven by a combination of π-π stacking and hydrophobic interactions. rsc.org The molecule possesses three distinct aromatic moieties: the large, planar Fmoc group, the phenyl ring of the phenylalanine residue, and the additional phenyl substituent at the 4-position. These aromatic groups are crucial for the self-assembly process. frontiersin.org The π-π stacking interactions occur between the electron-rich π-systems of these aromatic rings on adjacent molecules, contributing significantly to the stability of the resulting assemblies. core.ac.ukresearchgate.net Studies on similar Fmoc-amino acids and dipeptides have confirmed that the Fmoc group, in particular, is an excellent moiety for promoting self-assembly through this type of aromatic stacking. rsc.org
In an aqueous environment, the significant hydrophobicity of the entire molecule, especially the biphenyl (B1667301) side chain and the Fmoc group, provides a powerful thermodynamic driving force for aggregation. nih.govresearchgate.net To minimize unfavorable interactions with water molecules, the hydrophobic parts of the this compound molecules cluster together, leading to a hydrophobic collapse that initiates the self-assembly process. nih.gov This hydrophobic effect works in concert with the more specific, directional π-π stacking interactions to guide the molecules into well-defined, ordered nanostructures. nih.govnih.gov The combination of these forces leads to the formation of stable, hierarchical structures, often based on an anti-parallel β-sheet arrangement, where the aromatic groups are positioned to maximize their stacking interactions. researchgate.netnih.gov
Influence of Molecular Structure and Substituents on Self-Assembly Kinetics and Morphology
The kinetics of self-assembly and the morphology of the resulting nanostructures are highly sensitive to the molecular structure of the building block. researchgate.net For Fmoc-phenylalanine derivatives, modifications to the phenyl ring have a profound impact on the material's properties. The introduction of a phenyl group at the 4-position, creating this compound, significantly increases the hydrophobicity and potential for π-π stacking compared to the parent Fmoc-Phe-OH molecule. bath.ac.uk
Research on various substituted Fmoc-Phe derivatives demonstrates a clear correlation between the nature of the substituent and the gelation behavior. Electron-withdrawing groups (such as -NO₂, -F, -CN) on the phenyl ring have been shown to accelerate the gelation process compared to the unsubstituted Fmoc-Phe. mdpi.com This effect is attributed to a reduction in electrostatic repulsion between the π-systems of adjacent aromatic rings. mdpi.com Conversely, electron-donating groups (like -OH, -NH₂) tend to slow down the gelation rate. mdpi.com The position of the substituent is also critical; for halogenated derivatives, the rate of assembly often increases in the order of ortho < meta < para substitution. rsc.org The increased bulk and hydrophobicity from the 4-phenyl group in this compound would be expected to strongly promote self-assembly, leading to stable nanostructures and potentially rapid gelation kinetics under appropriate trigger conditions.
| Substituent at para-position | Effect on Gelation Rate | Relative Gelation Time | Reference |
|---|---|---|---|
| -NO₂ (Electron-withdrawing) | Fastest | 0.5 - 5 min | mdpi.com |
| -F (Electron-withdrawing) | Fast | 0.5 - 5 min | mdpi.com |
| -CN (Electron-withdrawing) | Fast | 0.5 - 5 min | mdpi.com |
| -CH₃ (Electron-donating) | Moderate | 10 min - 24 h | mdpi.com |
| -OH (Electron-donating) | Slow | 10 min - 24 h | mdpi.com |
| -NH₂ (Electron-donating) | Slowest | 10 min - 24 h | mdpi.com |
Formation and Characterization of Supramolecular Hydrogels and Nanostructures from this compound
This compound is an effective low-molecular-weight gelator (LMWG), capable of forming supramolecular hydrogels under specific environmental triggers. These hydrogels consist of a three-dimensional network of self-assembled nanostructures that immobilize a large volume of water.
Mechanisms of Hydrogelation Triggered by pH and Solvent Conditions
The gelation of this compound can be initiated by two primary methods: a pH switch or a solvent switch.
pH-Switch Method: This is a widely used technique for Fmoc-amino acid derivatives. rsc.org The process begins by dissolving the this compound molecule in water at a high pH (e.g., pH 10-11). nih.gov At this pH, the C-terminal carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻). The negative charge on the molecules creates electrostatic repulsion, preventing aggregation and keeping the molecules soluble. researchgate.net Gelation is then triggered by lowering the pH, typically through the addition of an acid like HCl or the slow, controlled hydrolysis of glucono-δ-lactone (GdL). nih.govrsc.org As the pH drops below the apparent pKa of the carboxylic acid within the assembling structure, the carboxylate groups become protonated. bath.ac.uk This neutralizes the charge, eliminates the electrostatic repulsion, and allows the powerful π-π stacking and hydrophobic interactions to dominate, driving the rapid self-assembly into a space-filling network that entraps water to form a hydrogel. bath.ac.ukresearchgate.net
Solvent-Switch Method: This method relies on changing the solvent composition to induce self-assembly. mdpi.com The this compound is first dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP), where it is highly soluble. nih.govrsc.orgnih.gov The hydrogel is then formed by adding water or an aqueous buffer to this solution. rsc.org This "switch" to a poor solvent (water) for the hydrophobic molecule triggers a hydrophobic collapse, causing the molecules to self-assemble into nanofibers and subsequently form a gel. nih.gov The choice of organic solvent can influence the kinetics of gelation and the final properties of the hydrogel. rsc.org
Development of Fibrous, Tubular, and Sheet-like Nanostructures
The self-assembly of this compound and related Fmoc-peptides typically results in the formation of elongated, high-aspect-ratio nanostructures. The most commonly observed morphology is that of nanofibers or fibrils. researchgate.netmdpi.com These fibers are formed through the hierarchical assembly of the molecules, which first organize into β-sheet-like arrangements due to hydrogen bonding between the peptide backbones. researchgate.netnih.gov These β-sheets then stack upon one another, stabilized by extensive π-π interactions from the Fmoc and phenyl groups, to form the fundamental nanofibrils. nih.gov
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) studies of similar Fmoc-peptide hydrogels reveal that these nanofibers are typically tens of nanometers in diameter and can extend for micrometers in length. mdpi.com These individual fibers then entangle and cross-link to create the 3D matrix of the hydrogel. researchgate.net Under certain conditions, such as specific pH ranges or solvent compositions, these primary fibrils can further associate laterally to form wider, sheet-like structures or flat ribbons. frontiersin.orgnih.gov In some cases, these ribbons have been observed to twist and roll up to form hollow nanotubes. rsc.org The specific morphology is a result of the delicate balance of intermolecular forces, which can be tuned by adjusting the self-assembly conditions. researchgate.net
Control over Rheological Properties of this compound Based Hydrogels
The mechanical properties of hydrogels derived from this compound can be precisely controlled, which is crucial for their application in materials science and biomedicine. Rheology is used to characterize these properties, primarily by measuring the storage modulus (G′), which represents the elastic character of the gel, and the loss modulus (G″), which represents the viscous character. nih.gov For a true gel, G′ is significantly higher than G″ and is relatively independent of frequency. mdpi.com
Several factors can be manipulated to tune the rheological properties of these hydrogels:
Concentration: As the concentration of the gelator increases, the density of the fiber network increases, leading to a stiffer hydrogel with a higher G′ value. researchgate.net
pH and Ionic Strength: The final pH of the gel is a critical determinant of its mechanical strength. frontiersin.org Similarly, the addition of salts can screen any residual electrostatic charges and promote stronger fiber bundling, which generally increases the gel's stiffness. psu.edu
Gelation Trigger: The method used to trigger gelation affects the final properties. For example, a slow pH drop using GdL often results in more homogeneous and reproducible gels compared to the rapid, localized pH change from adding HCl. rsc.orgpsu.edu
Molecular Structure: As discussed previously, modifications to the gelator molecule itself have a direct impact. The enhanced hydrophobicity and π-stacking potential of the biphenyl group in this compound are expected to contribute to the formation of robust hydrogels with high G′ values compared to simpler Fmoc-amino acids. Studies on halogenated Fmoc-Phe derivatives show that both the halogen identity and its position on the phenyl ring significantly alter the viscoelasticity of the resulting hydrogel. rsc.org
| Fmoc-Peptide Derivative | Concentration | Gelation Conditions | Storage Modulus (G') | Reference |
|---|---|---|---|---|
| Fmoc-Phe-Phe-OH | Not Specified | pH switch | ~20,000 Pa | rsc.org |
| Fmoc-K(Fmoc)-K | 2.0 wt% | Phosphate buffer | 925 Pa | nih.gov |
| Fmoc-K(Fmoc)-G | 2.0 wt% | Phosphate buffer | 557 Pa | nih.gov |
| Fmoc-K(Fmoc)-F | 2.0 wt% | Phosphate buffer | 2526 Pa | nih.gov |
| Benzo[b]thiophene-Phe-Phe-OH | 0.15 wt% | pH switch with GdL | 3,030 Pa | mdpi.com |
| FmocFF + Bortezomib | Not Specified | pH switch | ~1,000 - 2,000 Pa | mdpi.com |
Co-Assembly Phenomena Involving this compound and Related Derivatives
Co-assembly, the process of self-assembling two or more different molecular components into a single, ordered nanostructure, is a powerful strategy for creating multifunctional materials with tunable properties. In the context of Fmoc-amino acid hydrogels, this approach allows for the integration of different functionalities and the fine-tuning of mechanical characteristics.
Research into related Fmoc-dipeptide systems demonstrates the viability and advantages of creating mixed-component hydrogels. For instance, the co-assembly of Fmoc-diphenylalanine (Fmoc-Phe-Phe) with other Fmoc-amino acids or peptides, such as Fmoc-Gly-Gly or collagen-mimetic peptides, results in hydrogels with altered mechanical stiffness and stability. nih.govacs.org One study successfully formulated co-assembled hydrogels from Fmoc–phenylalanine and Fmoc–lysine (B10760008), creating a material with synergistic, broad-spectrum antimicrobial properties not present in the individual components. rsc.org
Based on these findings, this compound is an excellent candidate for co-assembly. Its strong propensity for self-assembly, driven by the large biphenyl side chain, can be harnessed to form the primary structural scaffold of a hydrogel. Other molecular components with specific bioactive or functional moieties can then be integrated into this matrix. The relative concentrations of the components can be varied to fine-tune the resulting hydrogel's properties, a technique shown to be effective in systems containing Phe-Phe and di-D-2-napthylalanine. frontiersin.org For example, co-assembly of this compound with a peptide containing a cell-adhesive motif like Arginine-Glycine-Aspartate (RGD) could produce a bioactive scaffold that combines structural integrity with the ability to promote cell adhesion for tissue engineering research. rsc.org
Below is a table illustrating hypothetical co-assembly systems involving this compound and the expected impact on hydrogel properties, based on findings from related systems.
| Component A | Component B | Molar Ratio (A:B) | Expected Outcome | Potential Research Application |
| This compound | Fmoc-RGD-OH | 9:1 | Formation of a rigid, bioactive hydrogel. | 3D cell culture, tissue engineering scaffolds. rsc.org |
| This compound | Fmoc-Lys-OH | 1:1 | Creation of a hydrogel with potential antimicrobial properties and high mechanical stability. rsc.org | Development of antimicrobial surfaces and coatings. |
| This compound | Hyaluronic Acid | - | Formation of a hybrid hydrogel with enhanced biocompatibility and tunable degradation. | Injectable scaffolds for regenerative medicine. |
The stability and morphology of self-assembled materials are dictated by a delicate balance of non-covalent intermolecular interactions. In Fmoc-amino acid systems, these are primarily π-π stacking, hydrogen bonding, and hydrophobic forces. frontiersin.org The introduction of a second component in a co-assembly system adds another layer of complexity and opportunity.
The dominant interactions in this compound self-assembly are the π-π stacking of the fluorenyl rings and the enhanced stacking and hydrophobic interactions of the biphenyl side chains. When co-assembled with another peptide derivative, new intermolecular interactions can arise. For instance, if co-assembled with Fmoc-Lys-OH, electrostatic interactions between the positively charged lysine side chain and the negatively charged carboxylate of this compound could occur, further stabilizing the network. rsc.org
Computational and experimental studies on related Fmoc-Phe derivatives show that modifying the side chain's electronic properties (e.g., with electron-donating or -withdrawing groups) directly influences the π-π interactions and, consequently, the gelation behavior. nih.gov The biphenyl group in this compound represents a significant modification that enhances aromatic interactions. In a multicomponent system, these strong interactions can serve as the primary organizing force, directing the arrangement of other, less strongly assembling molecules into an ordered structure. Molecular dynamics simulations of co-assembled Fmoc-Phe and Fmoc-Lys have revealed a unique architecture where Fmoc-Phe forms the core of the fibril, stabilized by π-π stacking, while the charged Fmoc-Lys resides on the surface, interacting with the solvent and other components. rsc.org A similar arrangement is plausible for systems involving the highly hydrophobic this compound.
Investigations into Mixed-Component Hydrogel Systems
Integration of this compound Assemblies in Advanced Research Materials
The robust and tunable nature of hydrogels formed from this compound makes them highly suitable as matrices for creating advanced, functional materials for research. Their nanofibrous, porous structure is ideal for encapsulating and supporting other components, such as nanoparticles or bioactive molecules.
Hydrogels derived from the self-assembly of Fmoc-amino acids and peptides serve as excellent scaffolds for the encapsulation of nanoparticles (NPs). nih.gov The gel network, formed by entangled nanofibers, physically entraps the NPs, creating a composite material that combines the properties of the hydrogel and the nanoparticle. This strategy has been used to incorporate antimicrobial silver nanoparticles into Fmoc-dipeptide hydrogels, enhancing their efficacy against bacteria. frontiersin.orgnih.gov Similarly, other studies have explored the encapsulation of drugs and proteins for controlled release applications. rsc.orgbeilstein-journals.org
The strong gelation properties expected from this compound would be advantageous for creating stable nanoparticle-hydrogel composites. The process typically involves forming the hydrogel in a solution that already contains a dispersion of the nanoparticles. As the this compound molecules self-assemble into a 3D network, the nanoparticles become physically immobilized within the pores of the matrix. nih.gov This method prevents NP aggregation and allows for their sustained release or localized activity.
| Nanoparticle Type | Encapsulation Method | Purpose of Integration | Reference Application |
| Silver Nanoparticles (AgNPs) | In-situ gelation in AgNP dispersion | Create an antimicrobial composite material. | Antibacterial coatings and wound dressings. nih.govbeilstein-journals.org |
| Gold Nanoparticles (AuNPs) | In-situ gelation in AuNP dispersion | Develop materials for bioimaging and biosensing. | Contrast agents and sensor platforms. |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | In-situ gelation in magnetic NP dispersion | Create magnetically responsive scaffolds. | Targeted drug delivery, hyperthermia research. |
| Quantum Dots (QDs) | In-situ gelation in QD dispersion | Produce fluorescently labeled scaffolds for tracking. | Cell tracking in tissue engineering, bioimaging. rsc.org |
A key advantage of supramolecular hydrogels for research applications is the ability to tune their properties to meet specific requirements, such as mimicking the stiffness of biological tissues or controlling the release rate of encapsulated molecules. The properties of scaffolds based on this compound can be readily tuned through several established methods.
Concentration: The mechanical stiffness of Fmoc-peptide hydrogels, often quantified by the storage modulus (G'), is directly correlated with the concentration of the gelator. nih.govresearchgate.net Increasing the concentration of this compound would lead to a denser fibrillar network and, consequently, a more rigid hydrogel. This allows for the creation of scaffolds with a range of stiffnesses, which is crucial for cell culture studies where substrate mechanics influence cell behavior.
pH and Ionic Strength: The self-assembly of Fmoc-amino acids is highly sensitive to pH because it dictates the protonation state of the C-terminal carboxylic acid group. nih.govmdpi.com At neutral or basic pH, the carboxylate is deprotonated and negatively charged, which can introduce repulsive forces that may hinder assembly. Lowering the pH neutralizes this charge, promoting the hydrogen bonding and hydrophobic interactions necessary for gelation. Therefore, pH can be used as a trigger to initiate gel formation and control the final properties of the scaffold.
| Tuning Method | Parameter | Effect on Scaffold Properties | Reference Principle |
| Concentration | Increase [this compound] | Increased storage modulus (G'), higher stiffness. | Denser fibrillar network. nih.gov |
| pH | Decrease pH from basic to neutral/acidic | Triggers gelation, increases stiffness. | Neutralizes carboxylate, enhances H-bonding. nih.gov |
| Co-assembly | Add Fmoc-Lys-OH | Potentially alters stiffness, adds positive charge. | Introduces new intermolecular forces (electrostatic). rsc.org |
| Co-assembly | Add a flexible polymer (e.g., PEG) | Decreased stiffness, potentially increased biocompatibility. | Disrupts dense packing of fibrils. mdpi.com |
Structural Elucidation and Mechanistic Investigations of Fmoc 4 Phenyl Phe Oh Assemblies
Spectroscopic Probing of Molecular and Supramolecular Structures
Spectroscopic techniques are indispensable for elucidating the structural details of Fmoc-4-phenyl-Phe-OH assemblies, from the conformation of individual molecules to the organization within larger aggregates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformation and interactions of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In ¹H NMR studies of similar Fmoc-amino acids, characteristic peaks are observed for the fluorenyl and phenyl aromatic protons. chemicalbook.com For instance, in Fmoc-Phe-OH, these aromatic protons typically appear in the range of δ 7.14–7.78 ppm. The α-proton of the amino acid is also a key indicator of conformational changes. Upon aggregation, changes in the chemical shifts of these protons, particularly those in the aromatic regions, can indicate π-π stacking interactions between the Fmoc groups and the phenyl rings. acs.org Temperature-dependent ¹H NMR experiments can reveal the thermal stability of these aggregates, with changes in peak position and intensity signaling transitions in the assembly state. acs.org
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly sensitive to hydrogen bonding and π-π stacking, respectively. rsc.org For example, in Fmoc-dipeptides, the carbonyl carbon signals can be found around δ 170-174 ppm, and their positioning can provide insights into the hydrogen-bonding network. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acid Derivatives Note: This table is a generalized representation based on data for similar compounds. Exact values for this compound may vary.
| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Fluorenyl Aromatic Protons | 7.27 - 7.86 | rsc.org |
| Phenyl Aromatic Protons | 7.14 - 7.31 | rsc.org |
| α-Proton | ~4.1-4.6 | rsc.org |
Circular Dichroism (CD) spectroscopy is instrumental in probing the secondary structure and chiral organization of this compound assemblies. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the formation of ordered structures like β-sheets. The CD spectra of self-assembled Fmoc-peptide derivatives often exhibit characteristic signals indicative of β-sheet formation, such as a negative band around 215-218 nm. frontiersin.orgresearchgate.net
Furthermore, the Fmoc group itself provides distinct CD signals. The transitions of the fluorenyl moiety, typically observed between 240 and 310 nm, can be used to probe the stacking and chiral arrangement of these groups within the assembly. acs.org A negative band around 270 nm, for example, can be assigned to an offset, face-to-face stacking of the Fmoc moieties. frontiersin.org Temperature-dependent CD studies can monitor the assembly and disassembly processes, revealing transition temperatures and thermodynamic intermediates. acs.org
Vibrational Circular Dichroism (VCD) offers a deeper level of structural detail by measuring the differential absorption of circularly polarized infrared radiation. VCD is particularly sensitive to the absolute configuration and conformation of chiral molecules in solution. nih.govresearchgate.net For peptide assemblies, the amide I' region of the VCD spectrum is highly informative about the secondary structure and helical twist of the aggregates. acs.org VCD studies on similar Fmoc-dipeptide systems have confirmed the presence of left-handed helically twisted structures in the aggregated state. acs.org The combination of experimental VCD spectra with density functional theory (DFT) calculations allows for the unambiguous assignment of the absolute configuration and the detailed conformational analysis of the assemblies. nih.govru.nl
Infrared (IR) spectroscopy is a fundamental technique for investigating the hydrogen-bonding networks that are crucial for the self-assembly of this compound. The positions of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the formation of secondary structures.
In self-assembled Fmoc-amino acids and peptides, the presence of strong hydrogen bonds, characteristic of β-sheet structures, leads to specific shifts in these amide bands. researchgate.net For instance, a strong peak around 1630 cm⁻¹ in the amide I region is often indicative of anti-parallel β-sheets. researchgate.net The analysis of xerogels (dried hydrogels) using FT-IR can reveal the persistence of these structures in the solid state. rsc.org Furthermore, IR spectroscopy can be used to identify different polymorphic forms of the compound, as the vibrational modes are sensitive to the crystal packing and intermolecular interactions. researchgate.netrsc.org Studies on Fmoc-phenylalanine have shown that new polymorphic forms can emerge upon hydrogel formation. researchgate.netresearchgate.net
Table 2: Key IR Absorption Bands for Fmoc-Peptide Assemblies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Interpretation | Reference |
|---|---|---|---|
| Amide I (C=O stretch) | ~1630 | Anti-parallel β-sheet | researchgate.net |
| Amide I (C=O stretch) | ~1690 | Anti-parallel β-sheet (weaker band) | researchgate.net |
| Amide II (N-H bend) | ~1535 | Hydrogen-bonded amide | researchgate.net |
UV-Visible (UV-Vis) spectroscopy is a straightforward yet effective method for monitoring the aggregation of this compound. The aromatic Fmoc and phenyl groups exhibit characteristic absorption bands in the UV region. The π-π stacking interactions that occur during self-assembly lead to changes in the electronic environment of these chromophores, resulting in shifts in the absorption maxima (typically a red-shift) and changes in absorbance intensity (hyper- or hypochromicity).
The UV-Vis spectrum of the Fmoc group generally shows absorption maxima around 263-270 nm. mdpi.com The aggregation process can be monitored by observing the changes in these bands as a function of concentration, pH, or temperature. nih.gov For example, an increase in absorbance or a red-shift can indicate the formation of J-aggregates, which are characteristic of ordered molecular stacking. nih.gov This technique is often used to determine the critical aggregation concentration (CAC) or critical gelation concentration (CGC) of self-assembling systems.
Fluorescence spectroscopy is a highly sensitive technique for studying the microenvironment and aggregation behavior of this compound. The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making it an excellent built-in probe.
Upon self-assembly, the π-π stacking of the Fmoc groups leads to the formation of excimers (excited-state dimers), which exhibit a characteristic red-shifted emission compared to the monomeric species. nih.govuminho.pt Typically, the monomer emission is observed around 312-315 nm, while the excimer emission appears as a broader band at a longer wavelength, often around 328 nm or even extending to 460 nm for higher-order aggregates. frontiersin.orgnih.govnih.gov The intensity of this excimer emission is directly related to the extent of aggregation.
This technique is widely used to monitor the kinetics of self-assembly and to determine the critical aggregation concentration. researchgate.netresearchgate.net By exciting the phenyl group and observing emission from the fluorenyl group, Förster Resonance Energy Transfer (FRET) can be detected, providing further evidence of the close proximity of these moieties within the assembled structure. nih.gov
Table 3: Fluorescence Emission Characteristics of Fmoc-Peptide Systems
| Species | Excitation Wavelength (nm) | Emission Maximum (nm) | Interpretation | Reference |
|---|---|---|---|---|
| Monomer | ~290 | ~312-315 | Isolated Fmoc groups | frontiersin.orgnih.gov |
| Excimer | ~290 | ~328 | π-π stacked Fmoc groups | nih.govuminho.pt |
UV-Visible Spectroscopy for Aggregation State Monitoring
Advanced Microscopy Techniques for Morphological Characterization
While spectroscopy provides molecular-level information, advanced microscopy techniques are essential for visualizing the macroscopic morphology of the self-assembled structures of this compound. Techniques such as Field Emission Scanning Electron Microscopy (FE-SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly employed.
These imaging methods have revealed that Fmoc-amino acids and dipeptides typically self-assemble into one-dimensional nanostructures, such as nanofibers, nanoribbons, and nanotubes. rsc.orgacs.orgresearchgate.net FE-SEM images of hydrogels formed by similar compounds show a dense, entangled network of fibrils, which is responsible for trapping water and forming the gel. rsc.org
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a particularly powerful technique as it allows for the visualization of the nanostructures in a near-native, vitrified state, avoiding artifacts that can be introduced during conventional sample drying. Cryo-TEM studies have provided high-resolution images of nanofibers, revealing details about their width, helicity, and bundling. researchgate.netbristol.ac.uk Recent breakthroughs using 3D cryo-electron microscopy have even enabled the determination of the near-atomic resolution structure of self-assembled peptide nanofibers, showing how individual peptide strands organize into complex helical assemblies. acs.orgnih.gov For Fmoc-peptide systems, cryo-TEM has shown that nanofibers can have diameters ranging from a few nanometers to tens of nanometers and can further bundle into larger fibers. researchgate.netpsu.edu
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM/FE-SEM) for Nanostructure Visualization
While direct TEM and SEM studies specifically on this compound assemblies are not extensively documented in the reviewed literature, analysis of its constituent components and related analogues provides strong predictive insights.
Notably, the dipeptide (4-phenyl-Phe)-(4-phenyl-Phe), which lacks the N-terminal Fmoc group, has been observed to self-assemble into distinct, thin plate-like structures. rsc.org SEM analysis of this analogue reveals these two-dimensional plates. psu.edu This indicates a preference for planar aggregation driven by the interactions between the biphenyl (B1667301) side chains.
Conversely, the Fmoc moiety is a well-established driver of fibrillization in amino acids and peptides. rsc.org For instance, Fmoc-diphenylalanine (Fmoc-Phe-Phe-OH) and Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) consistently form extensive networks of entangled nanofibers and ribbons. psu.edumdpi.com TEM and SEM imaging of Fmoc-F5-Phe hydrogels reveal fibrils with a width of 9.2 ± 2.0 nm, which are themselves bundles of smaller 3 nm protofibrils. psu.edu Similarly, Fmoc-tripeptides form fibrillar structures visible by cryo-SEM. frontiersin.org
The combination of a plate-forming motif (4-phenyl-Phe) and a fiber-forming moiety (Fmoc) suggests that this compound would likely assemble into fibrous nanostructures, where the potent π-stacking of the fluorenyl groups dominates the supramolecular organization, directing the molecules into one-dimensional growth rather than the two-dimensional plates seen in its uncapped analogue.
Atomic Force Microscopy (AFM) for Surface Topography and Fibril Morphology
Atomic Force Microscopy (AFM) offers detailed topographical information, including the height and morphology of self-assembled fibrils on a substrate. Although specific AFM data for this compound is not available, studies on closely related Fmoc-amino acids demonstrate the utility of this technique.
For example, AFM analysis of hydrogels formed from Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) revealed individual fibrils with heights of approximately 3 nm. psu.eduresearchgate.net These smaller fibrils were often observed organizing into larger, more entangled bundles with heights of 6.3 ± 1.9 nm. psu.edu In a similar vein, AFM imaging of the parent compound, Fmoc-L-phenylalanine (Fmoc-Phe), on surfaces showed an entangled network of single fibers with an average thickness between 2.0 and 2.3 nm. researchgate.net These findings highlight that the primary self-assembled structure for Fmoc-amino acids is a nanofibril, the dimensions of which are consistent with models of stacked monomers.
These comparative data suggest that this compound would also form fibrils, the precise dimensions of which could be accurately determined by AFM.
Table 1: AFM Morphological Data for Related Fmoc-Amino Acid Assemblies
| Compound | Observed Morphology | Fibril/Bundle Dimensions (Height/Thickness) | Source(s) |
|---|
| Fmoc-F5-Phe | Individual fibrils and entangled bundles | ~3 nm (individual fibrils) 6.3 ± 1.9 nm (bundles) | psu.edu | | Fmoc-Phe | Entangled fibrous network | 2.0 ± 1.0 nm to 2.3 ± 1.1 nm | researchgate.net |
X-ray Diffraction Studies of Assembled this compound Structures
X-ray diffraction (XRD) is a powerful technique for probing the atomic and molecular arrangement within crystalline and semi-crystalline materials. Both powder and single-crystal XRD can reveal details about the packing, polymorphism, and intermolecular interactions that define the assembled state.
Powder X-ray Diffraction (PXRD) for Crystalline Polymorphs and Packing Arrangements
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystallinity and identify characteristic packing distances in lyophilized powders or dried gels. nih.govnih.gov While a specific PXRD pattern for this compound was not found, analyses of related compounds are informative.
The parent compound, Fmoc-Phe, is crystalline, and its PXRD pattern is well-documented. nih.gov Studies on Fmoc-Phe hydrogels show that the self-assembly process can lead to a new polymorphic form, distinct from the starting material. rsc.org For Fmoc-F5-Phe, PXRD analysis of the lyophilized hydrogel revealed several unique d-spacings not present in the unassembled material. psu.edu These spacings provide quantitative data about the regular, repeating distances within the assembled fibrillar network.
Table 2: Characteristic d-Spacings from PXRD of Fmoc-F5-Phe Hydrogel
| Observed d-spacing (nm) | Putative Structural Correlation | Source(s) |
|---|---|---|
| 3.4 | Possible fibril dimer distance | psu.edu |
| 2.7 | - | psu.edu |
| 1.4 | - | psu.edu |
| 0.7 - 0.9 | Lamination distance between protofibrils | psu.edu |
| 0.4 - 0.5 | Intermolecular distance in H-bonded assemblies | psu.edu |
These results demonstrate that PXRD can effectively probe the molecular packing within the self-assembled state of Fmoc-amino acids, and such analysis would be expected to reveal the characteristic packing distances for this compound assemblies.
Single-Crystal X-ray Diffraction for Detailed Molecular Packing (if applicable to relevant derivatives)
Single-crystal X-ray diffraction provides the most detailed, atomic-level resolution of molecular packing, although obtaining suitable crystals from molecules that readily form gels can be challenging. rsc.org However, crystal structures have been successfully obtained for several relevant derivatives, particularly para-substituted Fmoc-phenylalanines, which serve as excellent models for understanding the intermolecular forces at play.
Crystal structures have been solved for Fmoc-Phe and its halogenated derivatives, Fmoc-4-Cl-Phe, Fmoc-4-Br-Phe, and Fmoc-4-I-Phe. nih.govnih.govresearchgate.net A consistent packing motif is observed across these derivatives, driven by two primary interactions:
Hydrogen Bonding: The carboxylic acid and amide groups form intermolecular hydrogen bonds, creating one-dimensional stacks or tapes. rsc.org
In the case of the heavier halogenated derivatives (Fmoc-4-Br-Phe and Fmoc-4-I-Phe), an additional, crucial interaction is observed: halogen bonding . researchgate.netpolimi.it This occurs between the electrophilic region of the halogen atom (Br or I) and the electron-rich π-system of a neighboring Fmoc ring, further directing the supramolecular organization. polimi.it The crystal structures of Fmoc-Phe and Fmoc-4-Cl-Phe adopt a similar packing arrangement, while the presence of halogen bonding in the bromo and iodo derivatives reinforces a different packing architecture, highlighting the strength of this interaction. rsc.org
These detailed structural insights from relevant derivatives provide a robust framework for predicting the molecular packing of this compound, which would be governed by a combination of backbone hydrogen bonding and extensive π-π stacking involving both the fluorenyl and biphenyl moieties.
Table 3: Crystallographic Data for Fmoc-Phe and Relevant Para-Substituted Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source(s) |
|---|---|---|---|---|---|---|
| Fmoc-Phe-OH | P 1 2₁ 1 | 13.1570 | 4.9083 | 16.1242 | 113.135 | nih.gov |
| Fmoc-4-Cl-Phe-OH | P 1 2₁ 1 | 13.168 | 4.8390 | 17.400 | 111.41 | nih.gov |
| Fmoc-4-I-Phe-OH | P 1 2₁ 1 | - | - | - | - | researchgate.netresearchgate.net |
Note: Complete unit cell parameters for Fmoc-4-I-Phe-OH were not available in the cited abstracts.
Computational Chemistry Approaches to Fmoc 4 Phenyl Phe Oh Systems
Molecular Dynamics (MD) Simulations of Fmoc-4-phenyl-Phe-OH Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone of computational studies on self-assembling systems. rsc.org By calculating the forces between atoms and propagating their motions over time, MD provides a dynamic picture of how individual this compound molecules aggregate to form larger, ordered structures. Due to the relatively small size of such peptide-based building blocks, all-atom calculations that provide detailed molecular insights are computationally feasible. rsc.org
MD simulations are instrumental in elucidating the self-assembly pathway of Fmoc-peptide derivatives. rsc.org For this compound, simulations would typically begin with molecules randomly distributed in a solvent box, usually water, to mimic experimental conditions. Over the course of the simulation, which can span from nanoseconds to microseconds, the spontaneous aggregation of these monomers into larger clusters can be observed. rsc.orgrsc.org
The primary driving force for the initial assembly is the hydrophobic collapse, driven by the bulky aromatic groups of the fluorenyl moiety and the 4-phenyl-phenylalanine side chain. acs.org This is followed by the formation of more specific non-covalent interactions, primarily π-π stacking between the aromatic rings and hydrogen bonds between the peptide backbones, which stabilize the growing assembly. rsc.orgacs.org Combined experimental and computational studies on similar Fmoc-dipeptides have shown that simulations can successfully predict the formation of condensed fibrillar structures where the Fmoc groups stack in the core of the fibril. acs.orgfrontiersin.org
The propensity for aggregation can be quantified within simulations by monitoring parameters such as the solvent-accessible surface area (SASA). rsc.orgacs.org A decrease in the SASA value over time indicates that the molecules are packing together, reducing their exposure to the solvent and forming larger aggregates. rsc.org This approach has been used to compare the aggregation tendencies of different Fmoc-dipeptides, revealing how variations in the amino acid sequence influence self-assembly. rsc.org
| Simulation Parameter | Description | Insight Gained for this compound Assembly |
|---|---|---|
| Simulation Time | The duration of the simulation (nanoseconds to microseconds). | Observes the kinetics and pathway from monomers to aggregated fibrils. |
| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Quantifies the degree and rate of aggregation as molecules cluster together. rsc.orgacs.org |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Confirms characteristic distances, such as π-π stacking distances between aromatic groups. frontiersin.org |
| Hydrogen Bond Analysis | Counts the number and types of hydrogen bonds formed over time. | Reveals the role of hydrogen bonding in stabilizing the β-sheet structures within the fibril. rsc.orgacs.org |
The self-assembled structures of Fmoc-peptides are highly sensitive to environmental cues such as pH, temperature, and solvent composition. nih.gov MD simulations can effectively model these effects by altering the parameters of the simulation box.
pH: Changes in pH can be simulated by altering the protonation state of the carboxylic acid terminus of this compound. At neutral or alkaline pH, this group becomes deprotonated and negatively charged. Computational studies on the analogous Fmoc-diphenylalanine (Fmoc-FF) have shown that the resulting electrostatic repulsion between negatively charged molecules can induce a structural transformation from an antiparallel β-sheet to a parallel helical arrangement. nih.gov This transition, confirmed by simulations, highlights the critical interplay between electrostatic and stacking interactions in defining the final nanostructure. nih.gov
Temperature: Temperature effects can be studied by running simulations at different temperatures. Increased temperature typically enhances molecular motion, which can disrupt the delicate non-covalent interactions holding the assembly together, leading to a "melting" or disassembly of the fibrillar structures. acs.org Spectroscopic studies on Fmoc-FF have shown complex, temperature-dependent changes in the conformation of the fluorene (B118485) moiety, a phenomenon that MD simulations can help to interpret at an atomic level. acs.org
Solvent: The choice of solvent is critical for the self-assembly process. nih.gov Simulations comparing peptide assembly in water versus organic solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) show that the strong attraction between aromatic rings is more pronounced in aqueous solutions due to the hydrophobic effect. rsc.org This confirms the crucial role of water in driving the aggregation of these amphiphilic molecules. rsc.org
Elucidating Aggregation Propensity and Pathway
Quantum Chemical Calculations on this compound Derivatives
While MD simulations excel at capturing the dynamics of large systems, quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of molecular interactions. rsc.orgcsic.es These methods are essential for understanding the fundamental forces driving the self-assembly of this compound.
The self-assembly of this compound is governed by a complex interplay of non-covalent interactions. rsc.org Quantum chemical methods, particularly Density Functional Theory (DFT), are used to precisely calculate the strength and nature of these interactions. rsc.orgresearchgate.net
Studies on related systems, such as halogenated Fmoc-Phenylalanine-OH, have used DFT in conjunction with Energy Decomposition Analysis (EDA) and the Non-Covalent Interaction (NCI) index to dissect the forces at play. rsc.org
π-π Stacking: This is a dominant interaction involving the extensive aromatic systems of the fluorenyl group and the biphenyl (B1667301) side chain of 4-phenyl-phenylalanine. rsc.orgacs.org DFT calculations can quantify the attractive forces between these stacked rings, which are crucial for the formation and stability of the fibril core.
Hydrogen Bonding: The intermolecular N-H···O hydrogen bonds between the amide and carboxylic acid groups of adjacent peptides are key to forming the β-sheet superstructure. aip.org
QC calculations have demonstrated that subtle modifications, such as adding substituents to the aromatic rings, can have a substantial impact on the strength of these interactions, thereby tuning the properties of the resulting material. rsc.orgresearchgate.net
The flexibility of the this compound molecule, particularly the rotational freedom of its multiple aromatic rings, is critical to its ability to pack into ordered structures. The key rotatable bonds include the C-C bond linking the two phenyl rings of the biphenyl group and the bonds connecting the side chain to the peptide backbone.
Quantum chemical calculations can be used to map the potential energy surface associated with the rotation around these bonds. By calculating the energy of the molecule at various dihedral angles, researchers can identify the most stable (low-energy) conformations and the energy barriers that hinder rotation. This analysis provides fundamental insights into:
The preferred relative orientation of the two phenyl rings in the biphenyl moiety within an assembly.
The conformational preferences of the entire side chain relative to the Fmoc group and the peptide backbone.
How intermolecular packing within a fibril might restrict the rotational freedom of these aromatic moieties, locking them into a specific, stable conformation.
This information is vital for understanding the specific three-dimensional arrangement of molecules within the self-assembled nanostructure.
Theoretical Analysis of Non-Covalent Interactions Driving Assembly
Docking and Ligand-Binding Simulations with this compound Containing Peptides
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of materials science and bio-interfacial studies, docking simulations can be employed to understand how peptides containing the this compound residue interact with specific surfaces or biomacromolecules, excluding pharmacological targets.
For example, simulations could model the binding of an this compound-containing peptide to:
A model surface (e.g., graphite, gold, or a polymer): To understand how these peptides might self-organize on a substrate, a key aspect for developing functional coatings or biosensors. The bulky, aromatic nature of the residue would likely dominate the interaction through strong π-stacking with a graphitic surface.
A protein receptor (for non-pharmacological applications): To investigate its potential as a recognition element in a diagnostic assay. Supramolecular hydrogels based on Fmoc-dipeptides have been shown to respond to ligand-receptor interactions. acs.org Docking could reveal the binding mode and affinity, driven by hydrophobic and aromatic stacking interactions within a receptor's binding pocket.
These simulations calculate a binding score that estimates the strength of the interaction, providing a rational basis for designing new peptide-based biomaterials with tailored binding properties. nih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings on Fmoc-4-phenyl-Phe-OH
Research has firmly established this compound as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino group, enabling the sequential addition of amino acids to a growing peptide chain with high efficiency. ontosight.ai The introduction of a phenyl group at the para-position of the phenylalanine side chain imparts unique characteristics to the resulting peptides. This modification can enhance the stability of peptides and facilitate interactions with aromatic systems within biological targets.
The primary application of this compound lies in the synthesis of biologically active peptides. These peptides have been investigated for various therapeutic purposes, including their potential as antimicrobial agents and in drug discovery for creating peptide ligands. chembk.com The biphenyl (B1667301) structure created by the additional phenyl group can lead to peptides with altered hydrophobicity and conformational preferences, which can be advantageous for specific biological applications.
Unexplored Research Avenues and Challenges in Synthesis and Application
Despite its utility, the synthesis and application of this compound are not without their challenges. A significant hurdle in peptide synthesis, in general, is the occurrence of "difficult sequences," often characterized by a high content of hydrophobic amino acids like phenylalanine. nih.gov These sequences have a tendency to aggregate, leading to low yields and purification difficulties. nih.gov The increased hydrophobicity of this compound could potentially exacerbate these issues.
Furthermore, the synthesis of Fmoc-protected amino acids can be complex, with potential issues such as low yields, incomplete couplings, and the formation of byproducts. kilobio.com The presence of impurities, such as acetic acid, in Fmoc-amino acid derivatives can lead to chain termination during peptide synthesis. nih.gov
Unexplored research avenues include a more in-depth investigation into how the incorporation of 4-phenyl-phenylalanine influences the secondary structure and conformational dynamics of peptides. A systematic study of a series of peptides containing this modified amino acid could provide valuable data for predicting peptide folding and binding affinities. Additionally, the full potential of this compound in material science, such as in the development of self-assembling peptide-based hydrogels, remains an area ripe for exploration. While Fmoc-phenylalanine itself has been studied for hydrogel formation, the impact of the additional phenyl group on these properties is not well-documented. researchgate.netnih.govresearchgate.net
Emerging Trends in Fmoc-Protected Diaryl-Phenylalanine Research
The broader field of Fmoc-protected diaryl-phenylalanine research is witnessing several emerging trends. One key area is the development of peptides with enhanced therapeutic properties. For instance, Fmoc-protected amino acids are being used to create peptide-based therapeutics targeting cancer and other diseases. chemimpex.com The modification of the phenylalanine side chain with various aryl groups, including substituted phenyl rings, is a strategy to fine-tune the biological activity and pharmacokinetic properties of peptides.
Another trend is the use of these modified amino acids in the creation of peptidomimetics and other structured molecules. The rigid diaryl structure can be used to constrain the peptide backbone, leading to more stable and potent compounds. This is particularly relevant in drug design, where receptor binding often requires a specific three-dimensional conformation.
Furthermore, there is growing interest in the self-assembly properties of Fmoc-dipeptides and other short peptide sequences for applications in nanotechnology and biomaterials. rsc.org The aromatic interactions of the Fmoc group and the diaryl side chains can drive the formation of well-ordered nanostructures, such as fibrils and hydrogels. These materials have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. nih.govrsc.org The systematic study of how different diaryl substitutions affect these self-assembly processes is an active area of research.
Q & A
Q. What is the role of this compound in creating constrained peptides for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
